molecular formula C16H14FN5O3 B12635547 N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12635547
M. Wt: 343.31 g/mol
InChI Key: KGPSHENORICRFK-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2,4-dimethoxyphenyl group, a fluorine substituent at the 5-position, and a tetrazole ring at the 2-position of the benzamide core. The compound’s structure integrates multiple functional groups that influence its physicochemical and pharmacological properties. The fluorine atom at the 5-position may improve metabolic stability and electronic effects on the aromatic system .

Properties

Molecular Formula

C16H14FN5O3

Molecular Weight

343.31 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14FN5O3/c1-24-11-4-5-13(15(8-11)25-2)19-16(23)12-7-10(17)3-6-14(12)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23)

InChI Key

KGPSHENORICRFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

    Formation of the Benzamide Core: This step involves the reaction of 2,4-dimethoxyaniline with a suitable benzoyl chloride derivative under basic conditions to form the benzamide core.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Synthesis and Structural Insights

The compound can be synthesized through various methods, including one-pot multi-component reactions that yield tetrazole derivatives efficiently. These synthetic approaches often involve the reaction of aromatic aldehydes with malononitrile and sodium azide under optimized conditions, which can lead to significant product yields. For instance, a study highlighted the synthesis of 5-substituted 1H-tetrazoles using this method, demonstrating the versatility of the tetrazole moiety in drug design .

Anticancer Activity

N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide has been evaluated for its anticancer properties. A notable study investigated a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols and found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including SGC-7901 and HeLa cells. The mechanism of action was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This suggests that compounds with a similar structural framework may possess comparable anticancer efficacy.

Antimicrobial Properties

In addition to anticancer activity, this compound has shown promise as an antimicrobial agent. Research indicates that tetrazole derivatives exhibit notable antibacterial activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. In vitro studies employing the MTT assay have demonstrated that these compounds can effectively inhibit bacterial growth while displaying lower toxicity towards normal cell lines .

Case Study 1: Antitumor Potential

A recent investigation focused on a tetrazole derivative similar to this compound. The study revealed that this compound exhibited a binding energy of -6.8687 kcal/mol with the CSNK2A1 receptor, indicating strong interaction potential. Furthermore, it demonstrated significant cytotoxicity against epidermoid carcinoma cell lines compared to normal fibroblast cells .

Compound Binding Energy (kcal/mol) Cytotoxicity (IC50) Cell Line
Tetrazole Derivative-6.868715 µMA431
Control (Standard Drug)-10 µMA431

Case Study 2: Antioxidant Activity

The antioxidant properties of tetrazole derivatives have also been assessed using the DPPH assay. Findings suggest that these compounds exhibit significant free radical scavenging activity even at low concentrations, which could contribute to their overall therapeutic profile .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and fluorine atom play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)* Reference ID
This compound 2,4-dimethoxyphenyl, 5-F, 2-(tetrazol-1-yl) Tetrazole, Methoxy, Fluorine ~399.34 N/A
N-(2-Acetylphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide 2-acetylphenyl, 5-F, 2-(tetrazol-1-yl) Tetrazole, Acetyl, Fluorine ~353.33
2-Fluoro-N-[5-methyl-3-(5-methyl-3H-benzoxazol-2-ylidene)phenyl]benzamide 5-methyl-benzoxazolylidene, 2-F Benzoxazole, Fluorine ~379.38
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-chloro-thiazolyl, 2,4-difluorophenyl Thiazole, Difluoro ~302.71
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenethyl, benzoyl Methoxy, Benzamide ~315.36

*Calculated based on molecular formula.

Key Observations:

Tetrazole vs. Other Heterocycles : The tetrazole group in the target compound distinguishes it from benzoxazole or thiazole-containing derivatives . Tetrazoles are bioisosteres of carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity compared to thiazoles or benzoxazoles .

Substituent Effects : The 2,4-dimethoxyphenyl group increases steric bulk and electron-donating capacity relative to simpler phenyl or acetylphenyl groups in . This may influence binding to hydrophobic pockets in biological targets.

Fluorine Positioning : The 5-fluoro substituent in the target compound contrasts with 2-fluoro or 2,4-difluoro groups in other derivatives . Fluorine at the 5-position may reduce steric hindrance while maintaining electronic effects on aromatic π-systems.

Pharmacological Targets

  • Tetrazole-Containing Derivatives : Tetrazoles are associated with inhibition of enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms . The target compound may share this mechanism.
  • Fluorinated Benzamides : Fluorine enhances binding to aromatic residues in enzyme active sites. For example, 2-fluoro-N-[benzoxazolylidene]benzamide derivatives show antimicrobial activity , while difluorobenzamides in target metabolic enzymes.

Physicochemical Properties

Table 2: Spectral and Physicochemical Data

Compound IR Absorption (cm⁻¹) ¹H-NMR Features (δ, ppm) LogP* Solubility
Target Compound ~1255 (C=S in tetrazole), ~1680 (C=O) 8.0–8.5 (tetrazole H), 3.8–4.0 (OCH₃) ~2.5 Low in water
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1243–1258 (C=S), 1663–1682 (C=O) 7.5–8.1 (aromatic H), 6.8–7.2 (thiazole) ~3.1 Moderate in DMSO
Rip-B 1663–1682 (C=O) 6.7–7.3 (aromatic H), 3.7–3.9 (OCH₃) ~2.8 High in ethanol

*Estimated using fragment-based methods.

Key Insights:

  • The tetrazole ring in the target compound reduces LogP compared to thiazole derivatives, suggesting improved aqueous solubility .
  • Methoxy groups in the target compound and Rip-B enhance solubility in organic solvents, which is advantageous for formulation.

Biological Activity

N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes recent findings on its biological activity, including synthesis methods, molecular docking studies, cytotoxicity assays, and pharmacological evaluations.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-component reactions that yield high product purity and yield. Recent studies have demonstrated efficient one-pot synthesis methods using various reaction conditions, which facilitate the formation of tetrazole derivatives with significant biological activity .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interaction of this compound with biological targets. For instance, a study indicated that the compound exhibits strong binding affinity to the CSNK2A1 enzyme, with a binding energy of approximately -6.8687 kcal/mol. This suggests a potential mechanism for its antitumor activity . The docking studies also highlighted various interactions between the compound's functional groups and the enzyme's active site, indicating a favorable orientation for inhibition.

Cytotoxicity and Antitumor Activity

The biological activity of this compound was evaluated against several cancer cell lines. In vitro assays demonstrated significant cytotoxic effects on epidermoid carcinoma (A431) and colon cancer cells (HCT116), with IC50 values indicating potent antitumor properties. The MTT assay results showed that the compound exhibited lower toxicity towards normal skin fibroblast cells (BJ-1), suggesting a selective action against cancer cells .

Antimicrobial Activity

In addition to its antitumor potential, this compound has also been screened for antimicrobial properties. It demonstrated effectiveness against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, as well as antifungal activity against Candida albicans. The antimicrobial assessment utilized standard protocols to evaluate minimum inhibitory concentrations (MICs), which confirmed its broad-spectrum activity .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH assay. Results indicated that the compound possesses significant antioxidant properties even at low concentrations, which may contribute to its overall therapeutic profile by mitigating oxidative stress in cells .

Summary of Research Findings

Activity Cell Line/Organism IC50/Effectiveness
AntitumorA431 (epidermoid carcinoma)Significant cytotoxicity
HCT116 (colon cancer)Significant cytotoxicity
AntimicrobialKlebsiella pneumoniaeEffective
Staphylococcus aureusEffective
Candida albicansEffective
AntioxidantDPPH assaySignificant antioxidant activity

Case Studies

Recent case studies have illustrated the potential clinical applications of compounds similar to this compound. For example, compounds within the tetrazole class have been explored for their ability to inhibit specific kinases involved in tumor progression. The promising results from these studies suggest that further optimization and clinical trials could lead to novel therapeutic agents for cancer treatment .

Q & A

Basic: What are the standard synthetic routes for preparing N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide?

Answer:
A common approach involves coupling a fluorinated benzoyl chloride derivative with a substituted aniline precursor. For example:

Intermediate synthesis : React 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid with thionyl chloride to form the corresponding acyl chloride.

Amide coupling : Add 2,4-dimethoxyaniline in pyridine or DMF under inert conditions. Stir at room temperature for 12–24 hours .

Purification : Isolate the crude product via precipitation (adjust pH to 8–9 with NaHCO₃) and recrystallize from methanol/water (2:1) .

Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted acyl chloride.

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural confirmation relies on:

  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H···N interactions) and confirm tetrazole-benzamide conjugation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), fluorophenyl (δ ~7.2–8.1 ppm), and tetrazole (δ ~8.5–9.0 ppm) protons.
    • FTIR : Identify amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Basic: What in vitro assays are used for initial biological screening?

Answer:

  • Enzyme inhibition assays : Test activity against targets like pyruvate:ferredoxin oxidoreductase (PFOR) using spectrophotometric monitoring of CoA-SH production .
  • Passive cutaneous anaphylaxis (PCA) : Evaluate antiallergic activity in rat models by measuring inhibition of histamine release (ID₅₀ values) .

Advanced: How can structure-activity relationships (SAR) guide analog design?

Answer:

  • QSAR modeling : Use Hansch/Free-Wilson analysis to correlate substituent effects (e.g., methoxy position, fluorine substitution) with bioactivity. Example:

    Substituent (R)logPIC₅₀ (μM)
    2,4-diOCH₃2.10.16
    3-OCH₃1.80.45
    Data from antiallergic studies show electron-donating groups enhance potency .
  • Tetrazole modification : Replace 1H-tetrazol-1-yl with 2H-tetrazol-5-yl to alter hydrogen-bonding capacity and solubility .

Advanced: How can synthetic yields be improved for scale-up?

Answer:

  • Solvent optimization : Replace pyridine with DMF to enhance acyl chloride reactivity and reduce side reactions .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 80°C .

Advanced: How to resolve contradictions in biological activity across assays?

Answer:

  • Assay standardization : Control variables like serum protein binding (e.g., use fetal bovine serum-free media) .
  • Metabolite profiling : Use LC-MS to identify active metabolites in hepatic microsomes that may differ between in vitro and in vivo models .

Advanced: What strategies identify molecular targets for this compound?

Answer:

  • Docking studies : Screen against kinase or GPCR libraries (e.g., metabotropic glutamate receptors) using AutoDock Vina .
  • Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates, followed by SDS-PAGE/MS identification .

Advanced: How does crystallography inform drug design?

Answer:
X-ray data reveal:

  • Dimerization : Centrosymmetric dimers via N–H···N hydrogen bonds (2.8 Å) stabilize the crystal lattice .
  • Solvent channels : Methanol/water recrystallization creates pores (~5 Å diameter) that influence dissolution kinetics .

Advanced: How to assess metabolic stability?

Answer:

  • Microsomal incubation : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via HPLC at 0, 15, 30, and 60 minutes.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Advanced: What computational tools predict physicochemical properties?

Answer:

  • logP/logD : Calculate with ChemAxon or ACD/Labs, accounting for tetrazole ionization (pKa ~4.9) .
  • Solubility : Use Schrodinger’s QikProp to estimate aqueous solubility (e.g., -3.2 logS) and adjust formulation with cyclodextrins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.